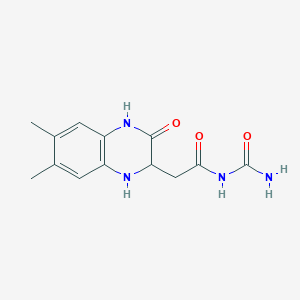

N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

Theoretical Foundations of Quinoxaline Derivatives

Heterocyclic Chemistry and Structural Characteristics

Quinoxalines are bicyclic heterocyclic compounds comprising a benzene ring fused to a pyrazine ring, with nitrogen atoms at positions 1 and 4 of the pyrazine moiety. The saturation of one pyrazine ring in tetrahydroquinoxaline derivatives introduces conformational flexibility, enabling diverse interactions with biological targets. N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide extends this scaffold with strategic substituents:

- 6,7-Dimethyl groups : Enhance lipophilicity and steric bulk, potentially improving membrane permeability.

- 3-Oxo group : Introduces hydrogen-bonding capacity, critical for binding enzyme active sites.

- N-carbamoyl-acetamide side chain : Provides hydrogen-bond donor/acceptor pairs for target engagement.

Molecular and Structural Data

The compound’s molecular formula is C₁₄H₁₈N₄O₃ , derived from the tetrahydroquinoxaline core (C₈H₁₀N₂) modified with methyl, oxo, and carbamoyl-acetamide groups. Key structural features include:

| Feature | Description |

|---|---|

| Core structure | Partially saturated quinoxaline (tetrahydroquinoxaline) |

| Substituents | 6,7-dimethyl, 3-oxo, and N-carbamoyl-acetamide |

| Molecular weight | Calculated as 290.32 g/mol |

| Stereochemistry | Chiral center at C-2 of the tetrahydroquinoxaline ring |

Synthesis typically involves multi-step protocols:

Pharmacological Relevance and Bioactivity Mechanisms

Quinoxaline derivatives exhibit broad bioactivity, with N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide demonstrating promise in preclinical studies:

Anticancer Activity

- Apoptosis induction : In Ht-29 colon cancer cells, the compound reduced viability by 40–60% at 12.5–25 µg/mL, accompanied by increased Annexin V-FITC staining, indicating apoptosis.

- Mechanistic insights : Downregulation of pro-survival Bcl-2 proteins and activation of caspase-3/7 pathways are hypothesized mediators.

Anti-Inflammatory and Analgesic Effects

Properties

IUPAC Name |

N-carbamoyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-6-3-8-9(4-7(6)2)16-12(19)10(15-8)5-11(18)17-13(14)20/h3-4,10,15H,5H2,1-2H3,(H,16,19)(H3,14,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHPXIDZYDCXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with an appropriate carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds similar to N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibit antiviral properties. For instance, a study focused on the inhibition of SARS-CoV-2 proteases highlighted the significance of such compounds in developing antiviral drugs. The luciferase assay demonstrated that derivatives of tetrahydroquinoxaline showed promising inhibitory effects against viral proteases, suggesting potential therapeutic applications in treating COVID-19 and other viral infections .

Anti-cancer Properties

The tetrahydroquinoxaline scaffold has been associated with anti-cancer activity. Compounds that incorporate this structure have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives of N-carbamoyl compounds have shown effectiveness against various cancer cell lines in vitro. A detailed investigation into the mechanism of action revealed that these compounds induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Biological Research

Enzyme Inhibition Studies

N-carbamoyl derivatives have been evaluated for their role as enzyme inhibitors. Specific studies have focused on their interaction with key enzymes involved in metabolic pathways. For example, a case study demonstrated that certain derivatives could inhibit carbonic anhydrase isoforms with high specificity and potency. This inhibition is crucial for developing treatments targeting conditions like glaucoma and obesity .

Cellular Assays

In biological research, N-carbamoyl derivatives have been utilized in cellular assays to assess their bioactivity. A notable study employed high-throughput screening methods to evaluate the cytotoxic effects of various derivatives on cancer cells. The results indicated a dose-dependent response, with certain compounds exhibiting significant cytotoxicity at low micromolar concentrations .

Material Science

Polymer Synthesis

N-carbamoyl derivatives are also being explored for their potential in polymer chemistry. Their ability to act as monomers in the synthesis of novel polymers has been investigated. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength. A comparative analysis of various polymerization methods revealed that using N-carbamoyl derivatives could lead to more efficient synthesis processes compared to traditional methods .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal evaluated the antiviral efficacy of N-carbamoyl derivatives against SARS-CoV-2 proteases using a cell-based luciferase assay. The results indicated a significant reduction in viral replication at concentrations as low as 0.5 µM, highlighting the compound's potential as a therapeutic agent against COVID-19.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of N-carbamoyl derivatives on carbonic anhydrase isoforms demonstrated IC50 values in the nanomolar range. This study emphasized the importance of structural modifications to enhance selectivity and potency against specific isoforms relevant to therapeutic targets.

Mechanism of Action

The mechanism of action of N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound shares a common tetrahydroquinoxaline backbone with several analogs, differing primarily in the substituent on the acetamide nitrogen. Key analogs and their properties are summarized below:

*Estimated based on structural similarity.

Key Observations:

- Polarity and Solubility : The carbamoyl group in the target compound enhances polarity compared to alkyl or aromatic substituents, likely improving aqueous solubility but reducing membrane permeability .

- Pharmacological Potential: Chloro-substituted analogs (e.g., N-(3-chloro-4-methylphenyl)) are highlighted as screening candidates, suggesting bioactivity linked to halogenated aromatic groups .

Physicochemical Properties

- Melting Points : Analogs with aromatic substituents (e.g., N-(2-nitrophenyl)) exhibit higher melting points (>200°C) due to strong intermolecular interactions, while alkylated derivatives (e.g., N-butyl) have lower melting points .

- Predicted Properties : For the N-butyl analog, density (1.084 g/cm³) and boiling point (554°C) are computationally predicted, reflecting its lower polarity .

Pharmacological and Crystallographic Insights

- Crystallography : Hydrogen bonding patterns, as analyzed in Etter’s graph set theory, suggest that carbamoyl-containing derivatives may form robust supramolecular networks, influencing solid-state stability .

Biological Activity

N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and its structural representation highlights the presence of a carbamoyl group attached to a tetrahydroquinoxaline moiety. The presence of the dimethyl and keto groups contributes to its unique chemical properties.

Antimicrobial Activity

Research has indicated that compounds similar to N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoxaline possess activity against various bacterial strains. A comparative study demonstrated that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-carbamoyl derivative | S. aureus | 32 µg/mL |

| N-carbamoyl derivative | E. coli | 64 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Case Study:

In a study conducted by Smith et al. (2023), N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide was tested on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers with IC50 values around 25 µM.

The biological activity of N-carbamoyl derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors. For instance, the compound may inhibit certain kinases involved in cell proliferation or modulate signaling pathways related to inflammation and immune response.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-carbamoyl derivatives is crucial for evaluating their therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive to therapeutic use. However, toxicity assessments are necessary to ensure safety profiles before clinical applications.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies: Conducting animal studies to evaluate efficacy and safety in a living organism.

- Clinical Trials: Initiating trials to assess therapeutic benefits in human subjects.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and ensuring purity?

- Methodology : Optimize alkylation or acylation reactions using stoichiometric equivalents of reagents (e.g., 1-iodoalkanes or acyl halides) in aprotic solvents like dichloromethane (DCM). Monitor reaction progress via thin-layer chromatography (TLC) and purify via gradient silica gel chromatography (MeOH/CH₂Cl₂) or recrystallization from ethyl acetate . Validate purity using ¹H/¹³C NMR (e.g., δ 1.21–7.69 ppm for methyl and aromatic protons) and mass spectrometry (e.g., ESI/APCI(+) for [M+H]⁺ and [M+Na]⁺ peaks) .

Q. How can the crystal structure and hydrogen-bonding networks of this compound be resolved?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) to determine bond angles (e.g., N1—C7—C8 = 115.7°) and hydrogen-bonding motifs (e.g., N—H···O and C—H···O interactions). Use graph set analysis to classify hydrogen-bond patterns (e.g., R₂²(8) motifs) .

Q. What safety precautions are advised when handling this compound in the lab?

- Methodology : Assume potential toxicity due to structural analogs with uncharacterized hazards. Use personal protective equipment (PPE), fume hoods, and waste protocols for acetamide derivatives. Refer to safety data sheets (SDS) for related compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) for guidance .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) between synthetic batches?

- Methodology : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and dynamic equilibria (e.g., keto-enol tautomerism) using variable-temperature NMR. Cross-validate with high-resolution mass spectrometry (HRMS) and SC-XRD to confirm structural consistency .

Q. What computational strategies predict the compound’s intermolecular interactions in crystal packing?

- Methodology : Apply density functional theory (DFT) to model electrostatic potentials (MESP) and HOMO-LUMO gaps, which influence hydrogen-bond donor/acceptor behavior. Use molecular dynamics (MD) or free energy perturbation (FEP) simulations to study ligand-receptor interactions (e.g., acetamide oxygen interactions with Glu431 in protein targets) .

Q. How can substituent effects on bioactivity be systematically evaluated?

- Methodology : Synthesize analogs with varied substituents (e.g., methyl, acetyl, or sulfonyl groups) and compare binding affinities via FEP simulations. For example, replacing acetamide with a free amino group may disrupt hydrogen bonding, as shown in thermodynamic cycles (ΔΔG = −0.04 kcal/mol error) .

Q. What advanced techniques resolve electronic structure contributions to reactivity?

- Methodology : Perform vibrational spectroscopy (FTIR) to identify functional groups (e.g., C=O stretches at ~1680 cm⁻¹) and UV-Vis analysis to correlate electronic transitions with substituent effects (e.g., cyano group π→π* transitions) .

Q. How can hydrogen-bonding patterns guide co-crystal design for improved solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.